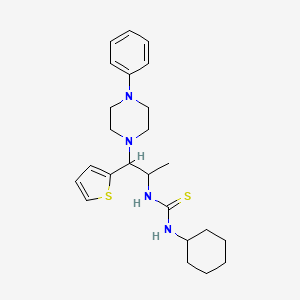
1-Cyclohexyl-3-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-Cyclohexyl-3-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea is a useful research compound. Its molecular formula is C24H34N4S2 and its molecular weight is 442.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Cyclohexyl-3-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea is a thiourea derivative that has garnered attention due to its potential biological activities. Thioureas are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article focuses on the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.
Antimicrobial Activity
Thiourea derivatives, including the compound , have demonstrated significant antimicrobial properties. Research indicates that compounds with similar structures exhibit potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Activity | IC50 (μg/mL) |
|---|---|---|
| This compound | Antibacterial | 0.25 - 8 |
| Reference Compound A | Antibacterial | 0.5 - 1 |
Studies have shown that modifications in the structure of thioureas can enhance their antibacterial efficacy, as evidenced by structure-activity relationship (SAR) analyses .
Anticancer Activity
The anticancer potential of thiourea derivatives has been extensively studied. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For example:
| Cell Line | IC50 (μM) |
|---|---|
| Breast Cancer | 3 - 14 |
| Prostate Cancer | <20 |
| Leukemia | 1.50 |
These findings suggest that the compound may target specific molecular pathways involved in cancer progression, such as those regulating angiogenesis and apoptosis .
Anti-inflammatory Activity
In vivo studies have demonstrated that thiourea derivatives exhibit anti-inflammatory effects with minimal ulcerogenic potential. For instance, a related thiourea compound was tested against inflammatory models in mice, showing significant pain relief without causing gastrointestinal damage .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several thiourea derivatives against a panel of pathogenic bacteria. The results indicated that compounds with bulky substituents exhibited varying degrees of effectiveness against S. aureus and E. coli, highlighting the importance of structural modifications in enhancing biological activity .
Study on Anticancer Properties
A comprehensive investigation into the anticancer properties of thiourea derivatives revealed that certain compounds could effectively induce apoptosis in cancer cells while exhibiting low toxicity to normal cells. The study utilized various cell lines to assess the cytotoxic effects and found that the compound significantly inhibited cell growth at low concentrations .
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4S2/c1-19(25-24(29)26-20-9-4-2-5-10-20)23(22-13-8-18-30-22)28-16-14-27(15-17-28)21-11-6-3-7-12-21/h3,6-8,11-13,18-20,23H,2,4-5,9-10,14-17H2,1H3,(H2,25,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMJCGIRIYRRMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3)NC(=S)NC4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














